![molecular formula C9H12N2O4S B2763977 methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate CAS No. 1573548-49-8](/img/structure/B2763977.png)
methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate
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Overview
Description
Scientific Research Applications
Ionic Liquids and Electrochemical Applications
- NMR Investigation and Ionic Liquid Properties : Extensive NMR characterizations of pyrrolidinium and pyridinium-based ionic liquids have shown potential in investigating interactions between ionic liquids and lithium salts, which can be relevant for electrochemical applications such as batteries and supercapacitors (Nicotera et al., 2005), (Cadena et al., 2006).
Asymmetric Synthesis and Catalysis
- Enantioselective Asymmetric Synthesis : A copper(I)/ClickFerrophos complex was used to catalyze the asymmetric 1,3-dipolar cycloaddition reaction, indicating the potential of similar compounds in asymmetric synthesis and catalysis to achieve high enantioselectivity in producing pyrrolidine derivatives (Fukuzawa & Oki, 2008).
Electrolyte Modification and Battery Performance
- Ionic Liquid-Modified Electrolytes for Enhanced Battery Performance : The addition of pyrrolidinium-based ionic liquids to battery electrolytes has been shown to inhibit the dissolution of lithium polysulfides, thereby suppressing the shuttle phenomenon and enhancing the coulombic efficiency and cycling stability of lithium-sulfur batteries (Ma et al., 2014).
Organic Synthesis and Catalysis
- Organic Synthesis Enhancements : Direct methylation and trifluoroethylation of imidazole and pyridine derivatives using specific imides provide a simple route to a variety of room temperature ionic liquids, suggesting potential applications in the synthesis of complex organic molecules (Zhang, Martin, & Desmarteau, 2003).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. While the specific mechanism of action for “methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate” is not available, Methyl methanesulfonate (MMS), an alkylating agent and a carcinogen, is used in cancer treatment .
properties
IUPAC Name |
methyl 2-[methylsulfonyl(pyridin-3-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-15-9(12)7-11(16(2,13)14)8-4-3-5-10-6-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIOUEGFMVYSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CN=CC=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate |
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